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molecular formula C13H14 B1584104 5-Phenylbicyclo[2.2.1]hept-2-ene CAS No. 6143-30-2

5-Phenylbicyclo[2.2.1]hept-2-ene

Cat. No. B1584104
M. Wt: 170.25 g/mol
InChI Key: PGNNHYNYFLXKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294616B1

Procedure details

Dicyclopentadiene (180 g), styrene (140 g), toluene (36 g), and N,N-diethylbydroxylamine (0.35 g) (added as a polymerization inhibitor) were added to a stainless steel reactor. The mixture was heated to 150° C. for 6 hours. The low boiling fraction was removed from the resulting reaction mixture on the roto-vap. The remaining higher boiling fraction was fractionally distilled. The fraction distilling at 130° C. @ 4 mm Hg was analyzed by GC and found to be 96% 5-phenylnorbornene.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=[CH:2]1)[CH2:7]3.[CH2:11]=[CH:12][C:13]1C=CC=CC=1>C1(C)C=CC=CC=1>[C:1]1([CH:5]2[CH2:4][CH:8]3[CH2:7][CH:6]2[CH:10]=[CH:9]3)[CH:2]=[CH:3][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
140 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
36 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a stainless steel reactor
CUSTOM
Type
CUSTOM
Details
The low boiling fraction was removed from the resulting reaction mixture on the roto-vap
DISTILLATION
Type
DISTILLATION
Details
The remaining higher boiling fraction was fractionally distilled
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 130° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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